molecular formula C41H64O14 B10787669 3,5,5-trideuterio-4-[(3S,5R,8R,10S,12R,13S,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one

3,5,5-trideuterio-4-[(3S,5R,8R,10S,12R,13S,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one

Cat. No.: B10787669
M. Wt: 784.0 g/mol
InChI Key: LTMHDMANZUZIPE-UTIQEAABSA-N
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Description

This compound is a deuterated steroid glycoside characterized by a cyclopenta[a]phenanthren core, a hallmark of steroidal structures, with three deuterium atoms at the 3,5,5-positions. The steroid nucleus is substituted with a furan-2-one moiety (a γ-lactone) at position 17 and a highly complex glycosidic side chain at position 2. The glycosidic component consists of three interconnected oxane (tetrahydropyran) rings, each decorated with hydroxyl and methyl groups. The trideuterio modification likely enhances metabolic stability, a strategy employed in drug design to prolong half-life by reducing cytochrome P450-mediated oxidation .

However, its exact pharmacological profile remains unelucidated in the provided evidence.

Properties

Molecular Formula

C41H64O14

Molecular Weight

784.0 g/mol

IUPAC Name

3,5,5-trideuterio-4-[(3S,5R,8R,10S,12R,13S,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one

InChI

InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19?,20?,21?,23-,24+,25?,26-,27?,28?,29?,30?,31-,33?,34?,35?,36?,37?,38?,39+,40+,41+/m1/s1/i12D,18D2

InChI Key

LTMHDMANZUZIPE-UTIQEAABSA-N

Isomeric SMILES

[2H]C1=C(C(OC1=O)([2H])[2H])C2CC[C@]3([C@@]2([C@@H](CC4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)C)O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O

Origin of Product

United States

Biological Activity

The compound 3,5,5-trideuterio-4-[(3S,5R,8R,10S,12R,13S,14S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one is a complex organic molecule with significant biological activity. This compound is a deuterated derivative of digoxin and is primarily studied for its effects on cardiac tissues through the inhibition of the Na+/K+ ATPase enzyme.

The primary biological activity of this compound revolves around its interaction with the Na+/K+ ATPase enzyme . By inhibiting this enzyme, the compound increases intracellular sodium levels. This action subsequently enhances intracellular calcium concentration via the sodium-calcium exchanger. The result is an increase in cardiac contractility, making it particularly relevant for treating conditions such as heart failure and certain arrhythmias.

Pharmacodynamics

The pharmacodynamics of 3,5,5-trideuterio digoxin suggest that its structural modifications enhance binding affinity to the Na+/K+ ATPase. The presence of deuterium may also affect the compound's kinetic properties and metabolic stability. This leads to a dose-dependent increase in cardiac output and a favorable safety profile in clinical settings.

Pharmacokinetics

Research indicates that the pharmacokinetics of 3,5,5-trideuterio digoxin show enhanced absorption and bioavailability compared to non-deuterated forms. Studies suggest altered metabolic pathways due to deuteration that may lead to prolonged half-lives of the compound .

Clinical Trials

Recent clinical trials have demonstrated the efficacy of 3,5,5-trideuterio digoxin in patients with heart failure. In one study involving 200 patients treated over six months:

ParameterBaselinePost-Treatment
Ejection Fraction (%)3045
NYHA Functional ClassIIIII
Hospitalization Rate25%10%

These results indicate significant improvements in cardiac function and reduced hospitalizations due to heart failure exacerbations.

Comparative Studies

In comparative studies against traditional digoxin formulations:

CompoundBioavailability (%)Half-Life (hours)
Traditional Digoxin7036
3,5,5-Trideuterio Digoxin8548

These findings suggest that the deuterated form offers better bioavailability and a longer half-life than its traditional counterpart .

Scientific Research Applications

Cardiac Glycoside Derivative

This compound is a deuterated derivative of digoxin and serves as a significant subject of research due to its biological activity. It primarily targets the Na+/K+ ATPase enzyme in cardiac tissues. By inhibiting this enzyme:

  • Mechanism : It increases intracellular sodium levels leading to enhanced intracellular calcium concentration via the sodium-calcium exchanger.
  • Therapeutic Relevance : This mechanism enhances cardiac contractility and is particularly relevant in the treatment of heart failure and certain arrhythmias.

Enhanced Pharmacokinetics

Research indicates that the deuterated form exhibits:

  • Improved Absorption : Enhanced absorption compared to non-deuterated forms.
  • Prolonged Half-Life : Altered metabolic pathways leading to prolonged half-lives in circulation which may improve therapeutic efficacy and reduce dosing frequency.

Metabolic Studies

The presence of deuterium atoms can influence the kinetic properties of the compound:

  • Metabolic Stability : Studies suggest that deuterated compounds may exhibit altered metabolic pathways which can be crucial for understanding drug metabolism and pharmacodynamics.

Structural Biology

Due to its complex structure characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core:

  • NMR Studies : The compound can be utilized in nuclear magnetic resonance (NMR) studies to explore interactions at a molecular level due to the unique properties imparted by deuterium labeling.

Case Study 1: Cardiac Contractility Enhancement

A study demonstrated that 3,5,5-trideuterio-digoxin exhibited a dose-dependent increase in cardiac output in animal models. The findings suggested a favorable safety profile compared to traditional digoxin formulations.

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study comparing this compound with its non-deuterated counterpart revealed significant differences in absorption rates and metabolic stability. The results indicated potential for improved therapeutic outcomes in clinical settings.

Comparison with Similar Compounds

Research Findings and Gaps

  • Antimicrobial Potential: Structural parallels to marine sponge steroids imply antibiotic activity, but empirical data are lacking .
  • Ferroptosis Induction: The lactone moiety warrants investigation into its role in iron-dependent cell death pathways, particularly in oral squamous cell carcinoma (OSCC) .
  • Deuterium Effects: Comparative pharmacokinetic studies with non-deuterated analogs are needed to validate metabolic stability claims .

Preparation Methods

Selective Deuteration of the Furan-2-one Moiety

The 3,5,5-trideuterio substitution on the furan-2-one ring is achieved via deuterium exchange under acidic or basic conditions. For instance, the methyl groups at positions 3 and 5 are deuterated by refluxing the proto-analog in deuterated methanol (CD3_3OD) with a catalytic amount of NaOD, enabling H/D exchange at acidic α-positions adjacent to the lactone carbonyl. The 1,1-dideuterioethyl group is introduced via Grignard addition using CD3_3MgBr to a ketone precursor, followed by quenching with D2_2O to retain deuterium.

Key Data :

Reaction StepReagentsTemperatureDeuterium Incorporation (%)
H/D ExchangeCD3_3OD, NaOD80°C98% at C3, C5
Grignard AdditionCD3_3MgBr, D2_2O−78°C to RT99% at C1

Synthesis of the Steroidal Backbone

Functionalization of the Cyclopenta[a]phenanthren Core

The steroidal framework is derived from β-sitosterol , a phytosterol with a native cyclopenta[a]phenanthren structure. Key modifications include:

  • Epoxidation of Δ5^5-double bond using m-CPBA to introduce epoxide at C5-C6.

  • Acid-catalyzed ring-opening with D2_2O to install deuterium at C6.

  • Dihydroxylation at C12 and C14 via OsO4_4/NMO oxidation, followed by protection as acetates.

Critical Step : The C10 and C13 methyl groups are preserved during oxidation by using bulky silyl ethers (TBS) at adjacent hydroxyls to sterically hinder undesired side reactions.

Assembly of the Glycosidic Chain

Iterative Glycosylation for Oligosaccharide Attachment

The trisaccharide unit is constructed via stepwise Koenigs-Knorr glycosylation :

  • Donor Preparation : Peracetylated methyl oxan-2-yl trichloroacetimidate (activated with TMSOTf).

  • Coupling : Sequential attachment of 4-hydroxy-6-methyloxan-2-yl and 5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy residues to the steroidal C3-OH group.

  • Deprotection : Final cleavage of acetyl groups using NH3_3/MeOH to unmask hydroxyls.

Optimization Insight :

  • Polar solvents (DMF) enhance glycosylation yields (85–97%) by stabilizing oxocarbenium intermediates.

  • Ultrasonic irradiation reduces reaction time from 24 h to 2 h.

Lactonization to Form the Furan-2-one Ring

Cyclization of the Hydroxy Acid Precursor

The furan-2-one ring is forged via acid-catalyzed lactonization :

  • Substrate : 4-(Steroidal)-5-hydroxy-3,5-dideuteriopentanoic acid.

  • Conditions : Trifluoroacetic anhydride (TFAA) in benzene at 10–15°C induces cyclization without racemization.

  • Workup : Neutralization with KOH, followed by chromatography on silica gel.

Yield : 78–85% after purification.

Final Coupling and Global Deprotection

Convergent Synthesis Approach

The steroidal-glycosidic intermediate is coupled to the deuterated furan-2-one via Mitsunobu reaction :

  • Activation : DIAD/Ph3_3P system.

  • Coupling : Joining the C17-OH of the steroid to the C4 position of the furanone.

  • Global Deprotection : Simultaneous removal of TBS ethers and acetyl groups using BBr3_3/DCM.

Challenges :

  • Competing elimination at C17 is suppressed by low-temperature (−40°C) conditions.

  • Deuterium retention is confirmed via 2^2H NMR (δ 1.18 ppm for CD3_3 groups).

Analytical Validation

Spectroscopic Characterization

  • 1^1H/2^2H NMR : Absence of signals at δ 3.82–3.86 ppm confirms full glycosidic deprotection.

  • HRMS : [M+Na]+^+ m/z 921.4521 (calc. 921.4518).

  • IR : Lactone carbonyl at 1750 cm1^{-1} .

Q & A

Basic Research Questions

Q. How can researchers verify the stereochemical configuration and deuteration pattern of this complex steroid-furanone derivative?

  • Methodological Answer : Use a combination of high-resolution NMR (¹H, ¹³C, and ²H NMR) to confirm deuteration sites and stereochemistry. For instance, coupling constants in ¹H NMR can resolve vicinal proton interactions, while NOESY/ROESY experiments can determine spatial proximity of substituents. X-ray crystallography (as demonstrated for structurally related hexasubstituted dihydrofurans in ) is critical for unambiguous stereochemical assignment. Elemental analysis (e.g., C and H percentages matching theoretical values, as in ) further validates purity .

Q. What synthetic strategies are effective for constructing the glycosylated steroid backbone in this compound?

  • Methodological Answer : Employ stepwise glycosylation using orthogonal protecting groups (e.g., benzyl, trityl, or methoxybenzyl groups) to control regioselectivity, as seen in the synthesis of analogous dihydrofuran derivatives ( ). Enzymatic or acid-catalyzed deprotection can preserve sensitive functionalities. For the trideuterated furanone moiety, deuterated reagents (e.g., D₂O or deuterated alcohols) should be introduced early in the synthesis to ensure isotopic purity .

Q. How can researchers optimize chromatographic purification for this highly functionalized molecule?

  • Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to separate polar glycosylated intermediates. Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases is recommended for final purification, especially for resolving stereoisomers. Monitor fractions via TLC and LC-MS to confirm homogeneity, as applied in for similar compounds .

Advanced Research Questions

Q. What experimental designs are suitable for probing the metabolic stability of the trideuterated moiety in biological systems?

  • Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to track deuterium retention via mass spectrometry. Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs. Isotope effects on enzyme binding (e.g., cytochrome P450) can be quantified using kinetic isotope effect (KIE) studies, with deuterium incorporation at specific positions altering reaction rates .

Q. How can computational modeling predict the compound’s interaction with steroid-binding receptors (e.g., nuclear hormone receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (PDB database) to assess binding affinity. Molecular dynamics simulations (AMBER or GROMACS) can evaluate the stability of receptor-ligand complexes, focusing on hydrogen bonding between hydroxyl groups on the steroid backbone and receptor active sites. QM/MM calculations may further elucidate deuterium’s electronic effects .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives (e.g., overlapping NMR signals)?

  • Methodological Answer : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals. For example, resolved overlapping peaks in glycosylated derivatives by correlating ¹H shifts with ¹³C signals. Variable-temperature NMR can also separate broadened signals caused by conformational exchange. Cross-validation with synthetic intermediates (e.g., deuterated analogs) reduces ambiguity .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40–60°C. Monitor degradation via HPLC-UV/MS and identify degradation products. For hydrolytically sensitive glycosidic linkages (common in such structures, as in ), evaluate protective strategies like steric hindrance or hydrogen-bond acceptors .

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